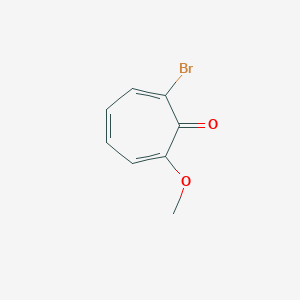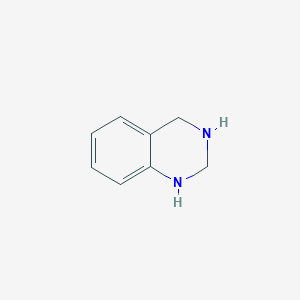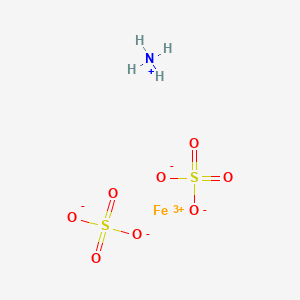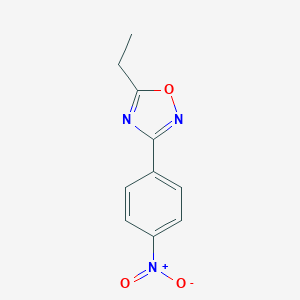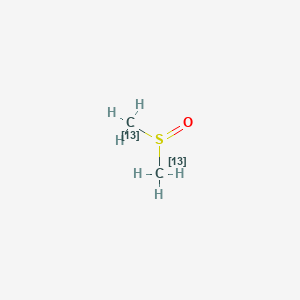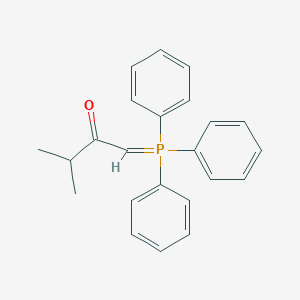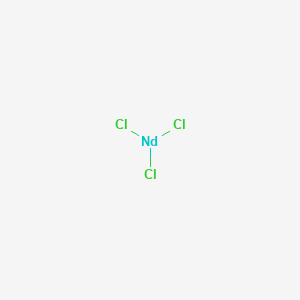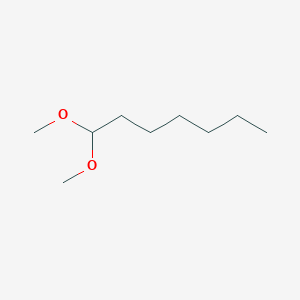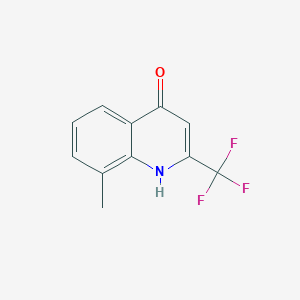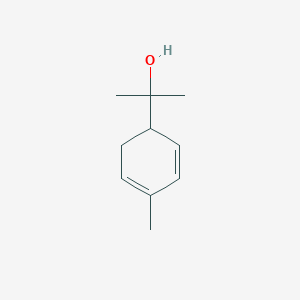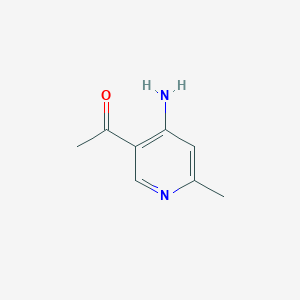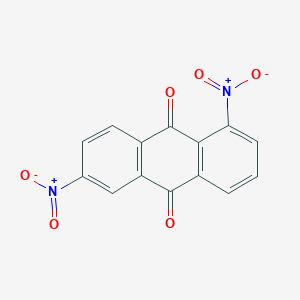
1,6-Dinitroanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dinitroanthraquinone (1,6-DNAQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid that is primarily used as a reagent in organic chemistry and as a fluorescent probe in biological imaging. In
Mecanismo De Acción
The mechanism of action of 1,6-Dinitroanthraquinone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis, which is the programmed cell death that occurs in response to various stimuli.
Efectos Bioquímicos Y Fisiológicos
1,6-Dinitroanthraquinone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it can act as a fluorescent probe and selectively label specific organelles in live cells. At higher concentrations, it can induce oxidative stress and damage cellular components. This can lead to cell death or apoptosis, which can be beneficial or detrimental depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,6-Dinitroanthraquinone in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its versatility as a reagent in organic synthesis, and its potential therapeutic applications. However, there are also limitations to its use, such as its potential toxicity at high concentrations and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1,6-Dinitroanthraquinone. One area of interest is the development of new fluorescent probes based on 1,6-Dinitroanthraquinone that can selectively label other organelles or biomolecules in live cells. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the product. Furthermore, the therapeutic potential of 1,6-Dinitroanthraquinone in cancer treatment warrants further investigation, particularly in combination with other drugs or therapies. Finally, the toxicity and safety of 1,6-Dinitroanthraquinone need to be thoroughly evaluated in order to determine its suitability for clinical use.
Métodos De Síntesis
The synthesis of 1,6-Dinitroanthraquinone involves the nitration of anthraquinone with a mixture of nitric and sulfuric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Aplicaciones Científicas De Investigación
1,6-Dinitroanthraquinone has been widely used as a fluorescent probe for imaging biological systems. It has been shown to selectively label mitochondria and lysosomes in live cells, which provides a powerful tool for studying cellular processes such as apoptosis and autophagy. In addition, 1,6-Dinitroanthraquinone has been used as a reagent in organic synthesis, where it can act as a powerful oxidant or a nucleophile. Furthermore, 1,6-Dinitroanthraquinone has been shown to have potential therapeutic applications, particularly in cancer treatment.
Propiedades
Número CAS |
1604-42-8 |
|---|---|
Nombre del producto |
1,6-Dinitroanthraquinone |
Fórmula molecular |
C14H6N2O6 |
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
1,6-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-9-2-1-3-11(16(21)22)12(9)14(18)8-5-4-7(15(19)20)6-10(8)13/h1-6H |
Clave InChI |
UQKJUEALIQRECQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
1604-42-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



